molecular formula C8H6F3IO B12275253 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

Cat. No.: B12275253
M. Wt: 302.03 g/mol
InChI Key: NGUOCPAGZBJERM-UHFFFAOYSA-N
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Description

3-Iodo-alpha-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-alpha-(trifluoromethyl)benzyl alcohol typically involves the iodination of a precursor compound containing a trifluoromethyl group. One common method is the iodination of 3-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3-Iodo-alpha-(trifluoromethyl)benzyl alcohol often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-alpha-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Iodo-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-alpha-(trifluoromethyl)benzyl alcohol is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-iodophenyl)ethanol

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,13H

InChI Key

NGUOCPAGZBJERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(C(F)(F)F)O

Origin of Product

United States

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